![molecular formula C15H32NO2- B14479586 [(2-Hydroxyethyl)(tridecyl)amino]oxidanide CAS No. 71783-32-9](/img/structure/B14479586.png)
[(2-Hydroxyethyl)(tridecyl)amino]oxidanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2-Hydroxyethyl)(tridecyl)amino]oxidanide is a chemical compound that belongs to the class of amines It is characterized by the presence of a hydroxyethyl group and a tridecyl chain attached to an amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Hydroxyethyl)(tridecyl)amino]oxidanide typically involves the reaction of tridecylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of Tridecylamine with Ethylene Oxide: Tridecylamine is reacted with ethylene oxide in the presence of a catalyst. The reaction is typically carried out at elevated temperatures and pressures to facilitate the formation of the hydroxyethyl group.
Purification: The crude product is purified using techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the use of automated systems to control the reaction conditions and ensure consistent product quality. The industrial production methods are designed to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
[(2-Hydroxyethyl)(tridecyl)amino]oxidanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different oxidation states.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxides, reduced amines, and substituted compounds.
科学的研究の応用
[(2-Hydroxyethyl)(tridecyl)amino]oxidanide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate the interactions of amines with biological molecules.
Industry: The compound is used in the production of surfactants, emulsifiers, and other industrial chemicals.
作用機序
The mechanism of action of [(2-Hydroxyethyl)(tridecyl)amino]oxidanide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl group and the tridecyl chain play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
(2-Hydroxyethyl)dimethylamine: Similar in structure but with shorter alkyl chains.
(2-Hydroxyethyl)benzylamine: Contains a benzyl group instead of a tridecyl chain.
(2-Hydroxyethyl)ethylamine: Contains an ethyl group instead of a tridecyl chain.
Uniqueness
[(2-Hydroxyethyl)(tridecyl)amino]oxidanide is unique due to its long tridecyl chain, which imparts distinct physicochemical properties. This makes it suitable for specific applications where longer alkyl chains are advantageous, such as in surfactant and emulsifier production.
特性
CAS番号 |
71783-32-9 |
|---|---|
分子式 |
C15H32NO2- |
分子量 |
258.42 g/mol |
IUPAC名 |
2-[oxido(tridecyl)amino]ethanol |
InChI |
InChI=1S/C15H32NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(18)14-15-17/h17H,2-15H2,1H3/q-1 |
InChIキー |
CNECTPSTGYSBTI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCN(CCO)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(1,3-Dioxolan-2-yl)cyclohexyl]acetonitrile](/img/structure/B14479505.png)
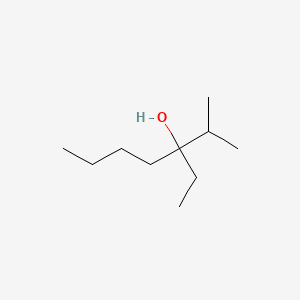
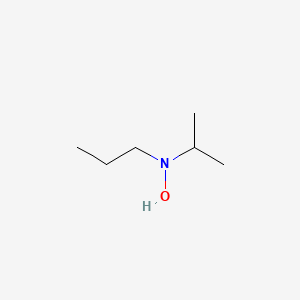
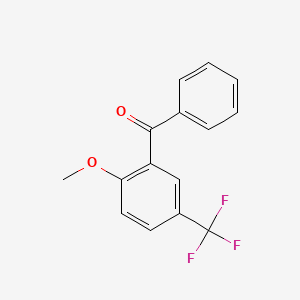
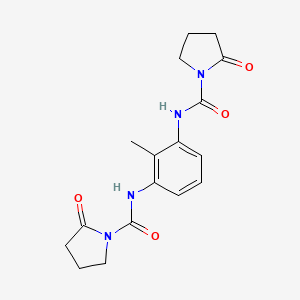
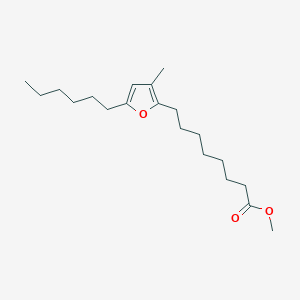
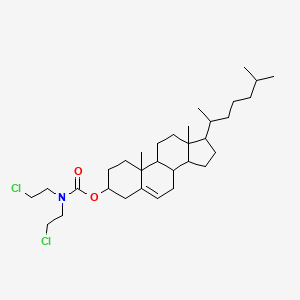
![2-[3-(4-Hydroxyphenyl)propyl]phenol](/img/structure/B14479548.png)
![3-[Cyclohexyl(phosphonomethyl)amino]propane-1-sulfonic acid](/img/structure/B14479555.png)
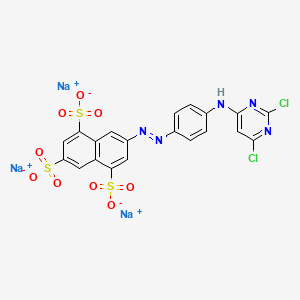
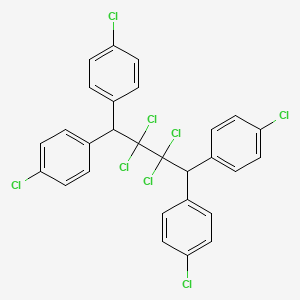
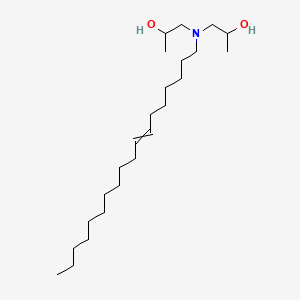
![2-Propanol, 1,1'-[[[2-(3-chloro-2-hydroxypropoxy)phenyl]methylene]bis(4,1-phenyleneoxy)]bis[3-chloro-](/img/structure/B14479581.png)
![2-(Methylsulfanyl)-1-oxo-1lambda~5~-naphtho[1,2-e][1,2,4]triazine](/img/structure/B14479591.png)
